molecular formula C11H11NO B1314273 7-Methoxy-4-methylquinoline CAS No. 6238-12-6

7-Methoxy-4-methylquinoline

Cat. No. B1314273
CAS RN: 6238-12-6
M. Wt: 173.21 g/mol
InChI Key: LVJHDVPCJRWNNZ-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylquinoline is a chemical compound with the CAS Number: 6238-12-6 and a molecular weight of 173.21 . It has a linear formula of C11H11NO .


Synthesis Analysis

The synthesis of 7-methoxy-4-methylquinoline can be achieved from 4-BROMO-7-METHOXYQUINOLINE and TETRAMETHYLTIN . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-4-methylquinoline is represented by the linear formula C11H11NO . The molecular weight of this compound is 173.21 .

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry

    • 7-Methoxy-4-methylquinoline is a heterocyclic compound that has applications in synthetic organic chemistry .
    • It’s used in the synthesis of various derivatives of quinoline, a vital scaffold for leads in drug discovery .
    • Various synthesis protocols have been reported for the construction of this scaffold, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
  • Scientific Field: Medicinal Chemistry

    • Quinoline and its derivatives, including 7-Methoxy-4-methylquinoline, play a major role in medicinal chemistry .
    • They are used in the synthesis of bioactive compounds with potential biological and pharmaceutical activities .
    • These compounds have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Scientific Field: Industrial Chemistry

    • Quinoline motifs, including 7-Methoxy-4-methylquinoline, have various applications in industrial chemistry .
    • They are essential in several pharmacologically active heterocyclic compounds .
    • There are societal expectations that chemists should produce greener and more sustainable chemical processes, and quinoline and its derivatives are part of this effort .
  • Scientific Field: Drug Discovery

    • Quinoline and its derivatives are considered a privileged structure in drug discovery programs .
    • They are a vital nucleus in several natural products and FDA-approved drugs .
    • The broad spectrum of bio-responses of these compounds makes them suitable for the development of various therapeutic agents .
  • Scientific Field: Green Chemistry

    • The synthesis of quinoline derivatives, including 7-Methoxy-4-methylquinoline, involves green chemistry approaches .
    • These include multicomponent one-pot reactions, solvent-free reaction conditions, microwave and ultraviolet irradiation-promoted synthesis, and the use of eco-friendly and safe reusable catalysts .
  • Scientific Field: COX-2 Inhibitor Development
    • 4-Imidazolyl methyl quinoline derivatives, which can include 7-Methoxy-4-methylquinoline, have been studied for their potential as COX-2 inhibitors .
    • One compound, possessing an unsaturated cyclohexyl ring attached to the C-7 and C-8 quinoline ring, exhibited high COX-2 inhibitor potency and selectivity (COX-2 IC 50 = 0.063 µM; SI = 547.6). This was as potent as the reference drug celecoxib and more selective COX-2 inhibitor .
  • Scientific Field: Biochemistry

    • Quinoline derivatives, including 7-Methoxy-4-methylquinoline, have been studied for their potential as inhibitors of various enzymes .
    • These compounds can interact with the active sites of enzymes, altering their activity and potentially leading to therapeutic effects .
    • The specific methods of application and outcomes would depend on the particular enzyme being targeted and the desired therapeutic effect .
  • Scientific Field: Environmental Chemistry

    • Quinoline derivatives, including 7-Methoxy-4-methylquinoline, are part of the broader effort towards greener and more sustainable chemical processes .
    • They are used in various synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions .
    • These methods aim to reduce the environmental impact of chemical synthesis .
  • Scientific Field: Analytical Chemistry

    • Quinoline derivatives, including 7-Methoxy-4-methylquinoline, can be characterized using various analytical techniques, such as 2-D NMR spectroscopy .
    • These techniques allow for the detailed study of the compound’s structure and properties .
    • The results obtained can provide valuable information for the development of new synthetic methods and applications .
  • Quinoline derivatives, including 7-Methoxy-4-methylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system .
  • They undergo nucleophilic and electrophilic substitution reactions .
  • Understanding these reactions is crucial for the development of new synthetic methods and applications .
  • While quinoline derivatives, including 7-Methoxy-4-methylquinoline, are primarily used in organic chemistry, they can also have applications in inorganic chemistry .
  • For example, they can be used as ligands in the synthesis of metal complexes .
  • These complexes can have a variety of applications, from catalysis to materials science .
  • Quinoline derivatives, including 7-Methoxy-4-methylquinoline, can be studied using various theoretical and computational chemistry methods .
  • These methods can provide insights into the compound’s electronic structure, reactivity, and other properties .
  • The results can guide the design of new quinoline derivatives with desired properties .

properties

IUPAC Name

7-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJHDVPCJRWNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546725
Record name 7-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-methylquinoline

CAS RN

6238-12-6
Record name 7-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-4-methylquinoline
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Synthesis routes and methods

Procedure details

4 g of triphenylphosphine, 5.3 g of lithium chloride, 14 ml of tetramethyltin and 2.1 g of bis(triphenylphosphine)palladium(II) chloride are added to a solution of 6 g of 4-bromo-7-methoxyquinoline in 100 ml of DMF, under an inert atmosphere of argon at a temperature in the region of 20° C. The reaction medium is heated at a temperature in the region of 120° C. for 16 hours. After cooling, the insoluble material is filtered off. The filtrate is concentrated under reduced pressure. The residue obtained is taken up in 300 ml of EtOAc and 300 ml of water. After separation of the phases by settling, the organic phase is dried over magnesium sulfate, filtered and then concentrated under reduced pressure. The oil obtained is taken up in 300 ml of EtOAc and 300 ml of water and then acidified with hydrochloric acid to pH 1. The aqueous phase is basified with sodium hydroxide to pH 10 and then extracted with 300 ml of EtOAc. After separation of the phases by settling, the organic phase is dried over magnesium sulfate, filtered and then concentrated under reduced pressure to give 2.7 g of 4-methyl-7-methoxyquinoline, the characteristics of which product are as follows:
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Nakazumi, T Kitao - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… Compound 18 was similarly prepared from 7methoxy-4-methylquinoline-2-thione (mp 240 C; Found: C, 64.60; H, 5.44; N, 7.08%) which was obtained by the reaction of 7-methoxy-4-…
Number of citations: 5 www.journal.csj.jp
K Chand, P Yadav, S Prasad, SK Sharma - 2017 - nopr.niscpr.res.in
… To a mixture of 7-methoxy-4-methylquinoline2(1H)-one (7.3 mmol), K2CO3 (1 g, 7.3 mmol) in anhydrous DMF (10 mL), ethyl bromoacetate (1.2 g, 7.3 mmol) was added and the reaction …
Number of citations: 1 nopr.niscpr.res.in
D Roberts - 1996 - search.proquest.com
Section A. An attempt to convert 6, 7-dimethoxy-4-methylquinoline 102 into the tricyclic lactam 133 failed. The indole 142, formed from 4-formyl-6, 7-dimethoxy-5-nitroquinoline 104 was …
Number of citations: 0 search.proquest.com
GP Volynets, MO Usenko, OI Gudzera… - Future Medicinal …, 2022 - Future Science
… 2-Chloro-7-methoxy-4-methylquinoline 3 was obtained from 2-hydroxy-7-methoxy-4-methyl quinoline 2 under heating in POCl 3 [37]. 7-Methoxy-4-methyl-1H-quinoline-2-thione 4 was …
Number of citations: 1 www.future-science.com
K De, J Legros, B Crousse… - The Journal of Organic …, 2009 - ACS Publications
1,4-Addition of anilines onto Michael acceptors proceeds easily in specific polar protic solvents, without any promoting agent. According to the solvent and to the electrophile, the …
Number of citations: 130 pubs.acs.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
RV Rubert, RR Paul - Journal of Flow Chemistry, 2023 - Springer
… The coupling performed using 2-chloro-4-methyl quinoline and 2-chloro-7-methoxy-4-methylquinoline with different organozinc reagents afforded good to excellent yields (Table 10). …
Number of citations: 1 link.springer.com
S Gemma, L Savini, M Altarelli, P Tripaldi… - Bioorganic & Medicinal …, 2009 - Elsevier
A series of 4-quinolylhydrazones was synthesized and tested in vitro against Mycobacterium tuberculosis. At a concentration of 6.25μg/mL, most of the newly synthesized compounds …
Number of citations: 76 www.sciencedirect.com
MJ Collins, PM Hatton, S Sternhell - Australian Journal of …, 1992 - CSIRO Publishing
The previously established nmr method for estimating mobile bond orders was applied to the investigation of ground-state polarization of benzene derivatives with ortho or para pairs of …
Number of citations: 15 www.publish.csiro.au
GA Price, AR Bogdan, AL Aguirre, T Iwai… - Catalysis Science & …, 2016 - pubs.rsc.org
… 2-Chloro-4-methylquinoline and 2-chloro-7-methoxy-4-methylquinoline could be coupled with a variety of organozinc reagents in good to excellent yield. Again, various functionalities …
Number of citations: 74 pubs.rsc.org

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